molecular formula C14H12Cl2N4O B276609 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No. B276609
M. Wt: 323.2 g/mol
InChI Key: QHCMDKSRIBVENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine can reduce inflammation and induce apoptosis in cancer cells. It has also been shown to have antioxidant activity and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.

Future Directions

Future research on N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine could focus on elucidating its mechanism of action and optimizing its use as a therapeutic agent. Other potential areas of research could include exploring its use in combination with other drugs or as a drug delivery system for targeted therapy. Additionally, further studies could investigate its potential as a treatment for other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine involves the reaction of 2,4-dichlorobenzaldehyde with furfural in the presence of sodium hydroxide to form the intermediate furfurylidene-2,4-dichlorobenzaldehyde. This intermediate is then reacted with 3-methyl-1H-1,2,4-triazol-5-amine in the presence of acetic acid to yield the final product.

Scientific Research Applications

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine has been studied for its potential as a therapeutic agent in various diseases. One study showed that it has anti-inflammatory properties and can reduce the production of inflammatory cytokines in response to lipopolysaccharide stimulation. Another study found that it has anticancer activity by inducing apoptosis in cancer cells.

properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C14H12Cl2N4O/c1-8-18-14(20-19-8)17-7-10-3-5-13(21-10)11-4-2-9(15)6-12(11)16/h2-6H,7H2,1H3,(H2,17,18,19,20)

InChI Key

QHCMDKSRIBVENJ-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.